1-(3-Iodopyridin-2-yl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-iodopyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUABVGRUPXXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 1-(3-Iodopyridin-2-yl)ethanone: A Versatile Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Disclaimer: The scientific literature on 1-(3-Iodopyridin-2-yl)ethanone (CAS 1934828-62-2) is limited. This guide provides a comprehensive overview based on available data, supplemented by scientifically sound principles and analogies to its more extensively studied bromo-analog, 1-(3-bromopyridin-2-yl)ethanone. All inferred information is clearly indicated.
Introduction: Unlocking the Potential of a Halogenated Pyridine Scaffold
1-(3-Iodopyridin-2-yl)ethanone is a halogenated pyridine derivative that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. The strategic placement of an iodo group at the 3-position and an acetyl group at the 2-position of the pyridine ring offers multiple avenues for synthetic diversification. The electron-deficient nature of the pyridine ring, further influenced by the electron-withdrawing acetyl group, activates the C-I bond for a variety of cross-coupling reactions. This makes it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications. While direct studies on this iodo-analog are not abundant, its chemical behavior can be confidently extrapolated from its bromo-counterpart and the well-established reactivity of iodo-aromatic compounds.
Physicochemical Properties: A Comparative Overview
Quantitative data for 1-(3-Iodopyridin-2-yl)ethanone is not extensively published. The following table provides its basic properties and a comparison with its bromo-analog for context.
| Property | 1-(3-Iodopyridin-2-yl)ethanone | 1-(3-Bromopyridin-2-yl)ethanone |
| CAS Number | 1934828-62-2 | 111043-09-5 |
| Molecular Formula | C₇H₆INO | C₇H₆BrNO[1] |
| Molecular Weight | 247.03 g/mol | 200.03 g/mol [1] |
| Appearance | Likely a solid | Solid[2] |
| Purity | Typically >95% (as per suppliers) | Typically >95%[1] |
| Boiling Point | Not reported | 246.0 ± 25.0 °C at 760 mmHg[2] |
| Density | Not reported | 1.534 ± 0.06 g/cm³[2] |
Synthesis of 1-(3-Iodopyridin-2-yl)ethanone: A Proposed Protocol
The synthesis of 1-(3-Iodopyridin-2-yl)ethanone can be logically achieved through the electrophilic iodination of 2-acetylpyridine. The acetyl group at the 2-position acts as a meta-directing group, favoring substitution at the 3-position of the pyridine ring. Various iodinating agents can be employed for this transformation.
Causality of Experimental Choices:
-
Starting Material: 2-Acetylpyridine is a commercially available and relatively inexpensive starting material. It is a viscous, colorless liquid.[3]
-
Iodinating Agent: While molecular iodine (I₂) is the simplest iodinating agent, it is a weak electrophile.[4] Therefore, an activating agent or a more potent source of electrophilic iodine is often required. A system of I₂ with an oxidizing agent like nitric acid in acetic acid has been shown to be effective for iodinating various aromatic compounds under mild conditions.[5] Alternatively, N-iodosuccinimide (NIS) is a common and efficient reagent for the iodination of electron-rich and heterocyclic aromatic compounds.[6]
-
Solvent: Acetic acid is a suitable solvent for this reaction as it can facilitate the generation of the electrophilic iodine species and is relatively easy to remove during workup.[5]
-
Workup: The reaction mixture is typically poured into ice-cold water to precipitate the product, which can then be collected by filtration. This is a standard procedure for isolating solid organic products from acidic reaction mixtures.[5]
Experimental Protocol (Proposed):
Materials and Reagents:
-
2-Acetylpyridine
-
Molecular Iodine (I₂)
-
Nitric Acid (HNO₃)
-
Glacial Acetic Acid
-
Deionized Water
-
Standard laboratory glassware and equipment
Procedure:
-
In a well-ventilated fume hood, dissolve 2-acetylpyridine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add molecular iodine.
-
Slowly add nitric acid dropwise to the stirring mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with deionized water.
-
Dry the solid product under vacuum to obtain 1-(3-Iodopyridin-2-yl)ethanone.
Caption: Proposed synthesis workflow for 1-(3-Iodopyridin-2-yl)ethanone.
Chemical Reactivity and Applications in Drug Discovery
The reactivity of 1-(3-Iodopyridin-2-yl)ethanone is primarily dictated by the interplay of the pyridine ring, the iodo substituent, and the acetyl group.
Reactivity of the C-I Bond:
The carbon-iodine bond is the most reactive site for cross-coupling reactions. Aryl iodides are generally more reactive than their bromo and chloro analogs in common palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This enhanced reactivity is attributed to the lower bond dissociation energy of the C-I bond, which facilitates oxidative addition to the palladium(0) catalyst. This makes 1-(3-Iodopyridin-2-yl)ethanone an excellent substrate for introducing a wide range of substituents at the 3-position of the pyridine ring. The presence of an electron-withdrawing acetyl group can further enhance the reactivity of the iodo group in Suzuki-type cross-coupling reactions.[6]
Caption: Key cross-coupling reactions of 1-(3-Iodopyridin-2-yl)ethanone.
Reactivity of the Acetyl Group:
The acetyl group offers another site for chemical modification. The carbonyl group can undergo a variety of classical reactions, including:
-
Reduction: The ketone can be reduced to a secondary alcohol.
-
Oxidation: While less common for ketones, under specific conditions, it can be a site for oxidative cleavage.
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in aldol-type condensation reactions.
-
Formation of Heterocycles: The acetyl group can be a key functional group for the construction of fused heterocyclic ring systems.
Applications in Drug Discovery:
The ability to introduce diverse functionalities at both the 3-position (via the iodo group) and the 2-position (via the acetyl group) makes 1-(3-Iodopyridin-2-yl)ethanone a valuable scaffold for generating libraries of compounds for high-throughput screening. Substituted pyridines are prevalent in a wide range of biologically active molecules and approved drugs. Therefore, derivatives of this compound could be explored as potential inhibitors of kinases, proteases, and other enzyme targets, as well as modulators of receptors.
Safety and Handling
Specific toxicological data for 1-(3-Iodopyridin-2-yl)ethanone is not available. However, based on the safety data for its bromo-analog, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid formation of dust and aerosols.
-
First Aid: In case of inhalation, move to fresh air. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water. If ingested, seek medical attention.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for the most up-to-date and comprehensive safety information.
Conclusion
1-(3-Iodopyridin-2-yl)ethanone represents a promising, albeit under-explored, building block for synthetic and medicinal chemistry. Its dual functionality allows for the creation of diverse molecular frameworks. The high reactivity of the C-I bond in cross-coupling reactions makes it a particularly attractive starting material for the synthesis of novel compounds with potential therapeutic value. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the utility of reagents like 1-(3-Iodopyridin-2-yl)ethanone is expected to increase significantly. Further research into its synthesis and reactivity is warranted to fully unlock its potential.
References
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Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Retrieved from [Link]
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Wikipedia. (2023, December 2). 2-Acetylpyridine. Retrieved from [Link]
- Alsaif, N. A. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(15), 4987.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from [Link]
- Al-Zoubi, R. M., & McDonald, R. (2005). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. The Journal of Organic Chemistry, 70(17), 6814–6819.
- Guillou, S., Bonnamour, J., & Bouillon, J. P. (2005). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 70(17), 6814-6819.
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Introduction: The Strategic Importance of 1-(3-Iodopyridin-2-yl)ethanone and Its Solubility Profile
An In-Depth Technical Guide to the Solubility of 1-(3-Iodopyridin-2-yl)ethanone in Common Organic Solvents
This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 1-(3-Iodopyridin-2-yl)ethanone, a key building block in medicinal chemistry and materials science. Given the absence of extensive published solubility data for this specific compound, this document serves as a foundational manual for researchers, scientists, and drug development professionals, enabling them to systematically generate and interpret this critical physicochemical parameter.
1.1 The Compound: A Versatile Pyridine Scaffold
1-(3-Iodopyridin-2-yl)ethanone belongs to the class of 2-acetylpyridine derivatives. These compounds are of significant interest in pharmaceutical research as their pyridine ring and ketone functional group serve as versatile scaffolds for synthesizing a wide array of biologically active molecules. The presence of an iodine atom at the 3-position offers a reactive site for cross-coupling reactions, further expanding its synthetic utility. Pyridine derivatives are integral components of numerous approved drugs, highlighting the importance of understanding the fundamental properties of their intermediates.[1][2]
1.2 Why Solubility is a Critical Parameter
Solubility, the maximum concentration of a solute that can dissolve in a solvent at equilibrium, is a cornerstone of chemical and pharmaceutical development.[3] In drug discovery, poor aqueous solubility can severely limit a compound's bioavailability and therapeutic efficacy.[4] In process chemistry, solvent selection based on solubility data is crucial for optimizing reaction conditions, controlling crystallization, and ensuring efficient purification.[5] Therefore, a robust understanding of the solubility of 1-(3-Iodopyridin-2-yl)ethanone in various organic solvents is not merely academic; it is a prerequisite for its effective application.
Predicting Solubility: A Physicochemical Analysis
2.1 Structural Features and Polarity
The solubility behavior of 1-(3-Iodopyridin-2-yl)ethanone is dictated by its molecular structure:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and can act as a hydrogen bond acceptor, imparting polarity to the molecule.
-
Acetyl Group: The carbonyl (C=O) group is highly polar and can also accept hydrogen bonds.
-
Iodine Atom: The iodine substituent is large and polarizable, contributing to van der Waals forces and dipole-dipole interactions.
Collectively, these features render 1-(3-Iodopyridin-2-yl)ethanone a polar molecule. Based on the principle of "like dissolves like," it is predicted to have higher solubility in polar solvents compared to nonpolar hydrocarbon solvents.[6] Its solubility in protic solvents (like alcohols) may be enhanced by hydrogen bonding, while its solubility in polar aprotic solvents (like acetone or DMSO) will be driven by strong dipole-dipole interactions.
2.2 Thermodynamic vs. Kinetic Solubility
It is essential to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the concentration of the solute in a saturated solution is in equilibrium with the solid material. It is a thermodynamically stable value and is the gold standard for formulation and physicochemical characterization.[7][8]
-
Kinetic Solubility: This is often measured in high-throughput screening and reflects the concentration at which a compound, typically dissolved in a strong organic solvent like DMSO first, precipitates when added to an aqueous buffer.[9] This value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.
For the purpose of building a fundamental physicochemical profile, this guide focuses exclusively on the determination of thermodynamic solubility .
A Validated Protocol for Thermodynamic Solubility Determination
The "gold standard" for determining thermodynamic solubility is the shake-flask method .[10] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The subsequent quantification of the dissolved analyte in the supernatant is accurately performed using High-Performance Liquid Chromatography (HPLC) with UV detection, a technique well-suited for aromatic, UV-absorbing compounds like pyridine derivatives.[11]
3.1 Experimental Workflow: Shake-Flask Method
This protocol ensures a robust and reproducible determination of solubility.
-
Step 1: Preparation: Add an excess amount of solid 1-(3-Iodopyridin-2-yl)ethanone to a series of vials, each containing a precisely measured volume of a selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane). "Excess" means enough solid is added so that undissolved particles are clearly visible. A preliminary test can help estimate the required amount.[12]
-
Step 2: Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[13] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is reached when the measured concentration no longer increases.
-
Step 3: Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution (supernatant) from the undissolved solid. This is best achieved by centrifugation followed by careful collection of the supernatant, or by filtering the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
Step 4: Sample Preparation for Analysis: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.
3.2 Analyte Quantification: HPLC-UV Method
The concentration of the dissolved compound in the diluted filtrate is determined using a validated RP-HPLC method.
-
Step 1: Calibration Curve Preparation: Prepare a series of standard solutions of 1-(3-Iodopyridin-2-yl)ethanone of known concentrations in the mobile phase. A minimum of five concentration levels is recommended to establish linearity.[14]
-
Step 2: Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable for polar aromatic compounds.
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is common for pyridine derivatives.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detection: UV detection at a wavelength of maximum absorbance for 1-(3-Iodopyridin-2-yl)ethanone. The optimal wavelength can be determined by running a UV scan of a standard solution; aromatic compounds generally show strong absorbance in the 200-300 nm range.
-
-
Step 3: Analysis and Calculation:
-
Inject the prepared standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the diluted sample filtrate.
-
Determine the concentration of the diluted sample from its peak area using the calibration curve.
-
Calculate the original solubility in the solvent by accounting for the dilution factor. The final solubility is typically expressed in mg/mL or mol/L.
-
Data Presentation and Interpretation
4.1 Illustrative Solubility Data
The results of the solubility study should be summarized in a clear and organized table. The following table is an illustrative example of how the data for 1-(3-Iodopyridin-2-yl)ethanone might be presented.
| Solvent | Solvent Type | Polarity Index | Illustrative Solubility (mg/mL) | Illustrative Molar Solubility (mol/L) |
| Hexane | Nonpolar | 0.1 | < 0.1 | < 0.0004 |
| Toluene | Nonpolar (Aromatic) | 2.4 | ~ 5 | ~ 0.02 |
| Ethyl Acetate | Polar Aprotic | 4.4 | ~ 50 | ~ 0.20 |
| Acetone | Polar Aprotic | 5.1 | > 100 | > 0.41 |
| Acetonitrile | Polar Aprotic | 5.8 | > 100 | > 0.41 |
| Ethanol | Polar Protic | 4.3 | ~ 80 | ~ 0.32 |
| Methanol | Polar Protic | 5.1 | > 100 | > 0.41 |
| Water | Polar Protic | 10.2 | ~ 1-2 | ~ 0.004-0.008 |
Note: The values presented are hypothetical and for illustrative purposes only. They are intended to reflect expected trends based on physicochemical principles.
4.2 Interpreting the Data
The illustrative data reflects the expected behavior of a polar molecule like 1-(3-Iodopyridin-2-yl)ethanone. The very low solubility in nonpolar hexane and higher solubility in polar solvents like acetone and methanol is consistent with the "like dissolves like" principle. The ability of methanol and ethanol to act as hydrogen bond donors and acceptors likely contributes to the high solubility. The moderate solubility in water is also expected for a small polar organic molecule.
Visualizing the Process and Concepts
Diagrams can effectively communicate complex workflows and relationships.
Caption: Experimental workflow for determining thermodynamic solubility.
Caption: Conceptual model of solubility based on solvent polarity.
Conclusion
References
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2-Acetylpyridine. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]
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2-acetyl pyridine, 1122-62-9. (n.d.). The Good Scents Company. Retrieved February 5, 2026, from [Link]
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2-ACETYLPYRIDINE. (n.d.). Ventos. Retrieved February 5, 2026, from [Link]
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2018). ResearchGate. Retrieved February 5, 2026, from [Link]
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Properties of Aldehydes and Ketones. (2022). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]
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Measuring Aromatic Hydrocarbons. (n.d.). Applied Analytics. Retrieved February 5, 2026, from [Link]
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Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). PMC - NIH. Retrieved February 5, 2026, from [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved February 5, 2026, from [Link]
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Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). PMC - NIH. Retrieved February 5, 2026, from [Link]
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Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Retrieved February 5, 2026, from [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved February 5, 2026, from [Link]
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HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved February 5, 2026, from [Link]
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an introduction to aldehydes and ketones. (n.d.). Chemguide. Retrieved February 5, 2026, from [Link]
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Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. (1966). Journal of the American Chemical Society. Retrieved February 5, 2026, from [Link]
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Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. (1999). Analytical Chemistry. Retrieved February 5, 2026, from [Link]
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Physical Properties of Aldehydes and Ketones. (n.d.). Open Library Publishing Platform. Retrieved February 5, 2026, from [Link]
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Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved February 5, 2026, from [Link]
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Solubility Model to Guide Solvent Selection in Synthetic Process Development. (2024). ResearchGate. Retrieved February 5, 2026, from [Link]
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UV-Visible Spectroscopy. (n.d.). MSU chemistry. Retrieved February 5, 2026, from [Link]
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Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. (2014). ResearchGate. Retrieved February 5, 2026, from [Link]
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2018). PubMed Central. Retrieved February 5, 2026, from [Link]
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Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. Retrieved February 5, 2026, from [Link]
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Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (1980). DTIC. Retrieved February 5, 2026, from [Link]
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Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. (2021). ACS Omega. Retrieved February 5, 2026, from [Link]
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Physical Properties of Aldehydes and Ketones. (2021). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]
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A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. (2000). ResearchGate. Retrieved February 5, 2026, from [Link]
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Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). ChemRxiv. Retrieved February 5, 2026, from [Link]
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Kinetic versus thermodynamic solubility temptations and risks. (2008). European Journal of Pharmaceutical Sciences. Retrieved February 5, 2026, from [Link]
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Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. (2020). RSC Publishing. Retrieved February 5, 2026, from [Link]
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Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved February 5, 2026, from [Link]
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The Importance of Solubility for New Drug Molecules. (2020). MDPI. Retrieved February 5, 2026, from [Link]
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UV-Visible Spectroscopy. (2022). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]
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Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. Retrieved February 5, 2026, from [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 5, 2026, from [Link]
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Thermodynamic vs. kinetic solubility: Knowing which is which. (2014). ResearchGate. Retrieved February 5, 2026, from [Link]
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Safety Data Sheet (SDS) and handling precautions for 3-iodopyridine derivatives
[1]
Executive Summary
3-Iodopyridine (CAS: 1120-90-7) and its derivatives are privileged scaffolds in drug discovery, serving as critical electrophiles in Suzuki-Miyaura and Heck cross-coupling reactions.[1] While less volatile than the parent pyridine, the introduction of the iodine atom creates specific stability concerns (photolytic deiodination) and alters the toxicological profile. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of risk management, ensuring scientific integrity and operational safety.
Part 1: Chemical Identity & Physicochemical Properties[1][2]
Understanding the physical state of 3-iodopyridine is the first step in safety.[1] Unlike pyridine (a volatile liquid), 3-iodopyridine is a low-melting solid at room temperature.[1] This phase behavior dictates handling protocols—specifically the risk of sublimation and the generation of dusts versus vapors.
Table 1: Physicochemical Profile
| Property | Value / Description | Operational Implication |
| CAS Number | 1120-90-7 | Unique identifier for inventory tracking.[1] |
| Physical State | Solid (Crystalline/Powder) | Risk of dust inhalation; requires anti-static weighing tools.[1] |
| Melting Point | 53–56 °C | Can melt during exothermic reactions or hot summer transport.[1] |
| Boiling Point | 191–195 °C | Low vapor pressure compared to pyridine, but vapors form upon heating.[1] |
| Flash Point | >106 °C (Closed Cup) | Combustible, not highly flammable.[1] Fire risk is secondary to toxicity.[1] |
| Solubility | Soluble in MeOH, DCM, EtOAc | Readily crosses biological membranes (skin absorption risk).[1] |
| Appearance | White to yellow/brown | Yellow/Brown indicates oxidation/iodine liberation. |
Part 2: Hazard Identification & Toxicology (GHS)[1][4][5]
While standard SDSs classify 3-iodopyridine primarily as an irritant, the "pyridine core" necessitates a higher degree of caution regarding systemic toxicity.[1]
GHS Classification & Interpretation[1][4][5][6]
-
H302 (Harmful if swallowed): The pyridine ring is metabolically activated in the liver (N-oxidation), leading to potential hepatotoxicity.[1]
-
H315 / H319 (Skin/Eye Irritation): The basic nitrogen lone pair can protonate on moist tissue, causing chemical burns or severe dermatitis.[1]
-
H335 (Respiratory Irritation): Inhalation of dust or sublimed vapor irritates the mucous membranes.[1]
The "Silent" Danger: Olfactory Fatigue
Pyridines possess a distinctive, nausea-inducing "fishy" odor.[1] However, olfactory fatigue sets in rapidly.[1]
-
Risk:[2][3][4][5] A researcher may smell the compound initially, but after 2 minutes, they can no longer detect it even as concentrations rise to unsafe levels.
-
Control: Never rely on smell as a leak detector.[1] Use PID (Photoionization Detectors) if working with large quantities outside a hood.[1]
Part 3: Safe Handling & Engineering Controls
This section details the workflow for transferring 3-iodopyridine from storage to reaction vessels. The primary goal is to prevent dermal absorption and photolytic degradation .[1]
Personal Protective Equipment (PPE) Matrix
-
Eyes: Chemical splash goggles (Safety glasses are insufficient for powders that can sublime).[1]
-
Hands:
-
Respiratory: If weighing >500mg outside a fume hood (not recommended), use a P95 particulate respirator.[1]
Protocol: Inert Handling Workflow
3-Iodopyridine is light-sensitive.[1][6] The C–I bond is weak (~57 kcal/mol) and susceptible to homolytic cleavage by UV light, releasing iodine radicals that degrade the sample and potentially poison palladium catalysts.
Diagram 1: Safe Handling & Reaction Setup Workflow
This workflow enforces engineering controls at critical exposure points.
Caption: Workflow prioritizing quality control (color check) and containment (fume hood weighing) to mitigate catalyst poisoning and exposure.
Part 4: Storage & Stability
Proper storage extends shelf life and maintains the integrity of the C–I bond.[1]
-
Light Exclusion: Must be stored in amber vials or wrapped in aluminum foil.
-
Temperature: Store at 2–8 °C (Refrigerator). While stable at room temperature for short periods, cold storage retards the iodine liberation process.[1]
-
Atmosphere: Store under Argon or Nitrogen.[1] Oxygen accelerates the formation of N-oxides.[1]
-
Segregation: Do not store near strong oxidizers (e.g., peroxides, nitric acid) or strong acids.[1]
Part 5: Emergency Response Protocols
In the event of a release, the response differs significantly between a solid spill (powder) and a solution spill (solvent hazard).
Spill Cleanup (Solid)
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Don double nitrile gloves and N95 mask.[1]
-
Contain: Do NOT use a vacuum cleaner (generates dust aerosols).[1]
-
Clean: Cover with wet paper towels (to prevent dust) or use a dedicated chemical spill pad.[1] Scoop into a waste container.
-
Decontaminate: Wipe surface with 10% sodium thiosulfate solution (neutralizes any free iodine) followed by soap and water.[1]
First Aid Measures
-
Eye Contact: Rinse immediately for 15 minutes.[1][7][8] Do not rub (crystals can scratch the cornea).[1]
-
Skin Contact: Wash with soap and water.[1][3][7][9] Pro-Tip: If skin turns yellow, it indicates iodine release; wash with sodium thiosulfate solution if available, then soap.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]
Diagram 2: Emergency Response Logic
Decision matrix for immediate incident response.
Caption: Branching logic for immediate triage of personal exposure versus environmental release events.
Part 6: Toxicology & Environmental Impact[12][13]
Mechanism of Toxicity
The toxicity of 3-iodopyridine is twofold:
-
Pyridine Ring: Acts as a CNS depressant at high concentrations.[1][4] It is metabolized via N-methylation or oxidation.[1] The N-oxide metabolites can bind to cellular macromolecules, causing liver necrosis in chronic exposure scenarios.[1]
-
Iodine Moiety: Halogenated pyridines are often sensitizers.[1] Repeated exposure can lead to allergic dermatitis.[1] The iodine atom also increases lipophilicity (LogP ~1.8), enhancing dermal penetration compared to non-halogenated analogs.[1]
Waste Disposal
3-Iodopyridine must be treated as Halogenated Organic Waste .[1]
-
Do NOT mix with non-halogenated solvents (increases disposal cost and complexity).[1]
-
Do NOT dispose of down the drain.[1] It is toxic to aquatic life (GHS H411/H412 implied for halogenated aromatics).[1]
-
Destruction: High-temperature incineration equipped with a scrubber (to capture acid gases like HI and NOx).[1]
References
Sources
- 1. 3-Iodopyridine | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. 3-Iodopyridine | 1120-90-7 [chemicalbook.com]
- 7. sodiumiodide.net [sodiumiodide.net]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,8-Naphthyridine Derivatives from 1-(3-Iodopyridin-2-yl)ethanone
Introduction: The Enduring Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide a unique scaffold for designing compounds with a wide array of biological activities.[1][2] Derivatives of 1,8-naphthyridine have demonstrated potent antimicrobial, anticancer, antiviral, and anti-inflammatory properties, among others.[3] This has led to their successful development as therapeutic agents, including the well-known antibacterial agent nalidixic acid. The continued exploration of novel synthetic routes to functionalized 1,8-naphthyridines is therefore of paramount importance for the discovery of new drugs and advanced materials.
This application note provides a comprehensive guide for the synthesis of 1,8-naphthyridine derivatives starting from the readily accessible building block, 1-(3-iodopyridin-2-yl)ethanone. We will explore two robust and versatile synthetic strategies centered around palladium-catalyzed cross-coupling reactions: a Sonogashira coupling followed by cyclization, and a Buchwald-Hartwig amination with subsequent intramolecular condensation. These methods offer a modular approach to a diverse range of substituted 1,8-naphthyridines.
Strategic Overview: A Modular Approach to 1,8-Naphthyridine Synthesis
The synthetic approaches detailed herein leverage the reactivity of the iodo group at the 3-position of the pyridine ring for the introduction of key functionalities via palladium-catalyzed cross-coupling reactions. The adjacent acetyl group at the 2-position serves as a handle for the subsequent intramolecular cyclization to construct the second ring of the 1,8-naphthyridine system.
Figure 1: Overview of the two primary synthetic strategies for 1,8-naphthyridine derivatives.
Strategy 1: Sonogashira Coupling Followed by Cyclization
The Sonogashira coupling is a powerful and reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl halides) and sp-hybridized carbons (from terminal alkynes).[4][5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[6][7]
Mechanism Insight
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles for palladium and copper. The palladium cycle includes oxidative addition of the aryl iodide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne.
Experimental Protocol: Sonogashira Coupling of 1-(3-Iodopyridin-2-yl)ethanone
This protocol describes a general procedure for the Sonogashira coupling of 1-(3-iodopyridin-2-yl)ethanone with a terminal alkyne.
Table 1: Reagents and Materials for Sonogashira Coupling
| Reagent/Material | Purpose | Supplier/Grade |
| 1-(3-Iodopyridin-2-yl)ethanone | Starting Material | Commercially available or synthesized |
| Terminal Alkyne (e.g., Phenylacetylene) | Coupling Partner | Sigma-Aldrich, >98% |
| Pd(PPh₃)₂Cl₂ | Palladium Catalyst | Strem Chemicals |
| Copper(I) Iodide (CuI) | Co-catalyst | Acros Organics, 99.5% |
| Triethylamine (Et₃N) | Base and Solvent | Anhydrous, >99.5% |
| Tetrahydrofuran (THF) | Co-solvent | Anhydrous, >99.9% |
| Argon or Nitrogen | Inert Gas | High Purity |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-(3-iodopyridin-2-yl)ethanone (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous THF (5 mL/mmol of starting material) and anhydrous triethylamine (10 mL/mmol of starting material).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-alkynyl-2-acetylpyridine intermediate.
Subsequent Intramolecular Cyclization
The resulting 3-alkynyl-2-acetylpyridine intermediate can be cyclized to the corresponding 1,8-naphthyridine through various methods, often involving a source of ammonia.
Protocol: Cyclization to 2-Substituted-1,8-Naphthyridine
-
Dissolve the purified 3-alkynyl-2-acetylpyridine intermediate in a suitable solvent such as ethanol or isopropanol.
-
Add a source of ammonia, such as a saturated solution of ammonia in methanol or ammonium acetate.
-
Heat the mixture in a sealed tube or under reflux conditions. The reaction temperature and time will depend on the specific substrate and can range from 80 °C to 150 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final 1,8-naphthyridine derivative.
Strategy 2: Buchwald-Hartwig Amination and Intramolecular Condensation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[8] This reaction has broad substrate scope and functional group tolerance, making it a highly valuable tool in modern organic synthesis.
Causality in Experimental Design
The choice of palladium catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered biarylphosphine ligands, such as XPhos or SPhos, are often employed to promote the reductive elimination step and improve catalytic turnover. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine and facilitate the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination of 1-(3-Iodopyridin-2-yl)ethanone
This protocol provides a general method for the amination of 1-(3-iodopyridin-2-yl)ethanone.
Table 2: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent/Material | Purpose | Supplier/Grade |
| 1-(3-Iodopyridin-2-yl)ethanone | Starting Material | Commercially available or synthesized |
| Primary Amine (e.g., Aniline) | Coupling Partner | Sigma-Aldrich, >99% |
| Pd₂(dba)₃ | Palladium Pre-catalyst | Strem Chemicals |
| XPhos | Ligand | Commercially available |
| Sodium tert-butoxide (NaOtBu) | Base | Acros Organics, 97% |
| Toluene | Solvent | Anhydrous, >99.8% |
| Argon or Nitrogen | Inert Gas | High Purity |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).
-
Add 1-(3-iodopyridin-2-yl)ethanone (1.0 eq) and the primary amine (1.2 eq).
-
Add anhydrous toluene (5 mL/mmol of starting material).
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-amino-2-acetylpyridine intermediate.
Intramolecular Condensation (Friedländer-type)
The 3-amino-2-acetylpyridine intermediate can undergo an intramolecular condensation, akin to a Friedländer synthesis, to form the 1,8-naphthyridine ring.[9][10] This reaction is typically catalyzed by an acid or a base.
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Cross-Coupling of 2-Acetyl-3-iodopyridine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Alkynylpyridines
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper salts, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry.[3] Pyridine scaffolds are prevalent in a vast number of marketed drugs and clinical candidates. The introduction of an alkynyl moiety onto a pyridine ring, such as in the case of 2-acetyl-3-iodopyridine, generates highly versatile intermediates. These alkynylpyridines are key building blocks for the synthesis of more complex heterocyclic systems, including indolizines and other fused bicyclic structures of significant biological interest.[1] The electron-withdrawing nature of the acetyl group at the 2-position and the inherent electron deficiency of the pyridine ring make 2-acetyl-3-iodopyridine a favorable substrate for this reaction. This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and troubleshooting advice for the successful Sonogashira coupling of 2-acetyl-3-iodopyridine.
Mechanistic Considerations: A Tale of Two Catalysts
The generally accepted mechanism for the copper-cocatalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the aryl iodide (2-acetyl-3-iodopyridine) to form a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper acetylide. This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex in a step called transmetalation.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired alkynylpyridine product and regenerate the active Pd(0) catalyst, thus completing the cycle.
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
Optimizing Reaction Conditions for 2-Acetyl-3-iodopyridine
The success of the Sonogashira coupling of 2-acetyl-3-iodopyridine hinges on the careful selection and optimization of several key parameters.
| Parameter | Recommendation & Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%): These are the most commonly used and commercially available palladium catalysts for Sonogashira reactions.[2] PdCl₂(PPh₃)₂ is often preferred due to its higher stability. For challenging substrates, catalysts with more electron-rich and bulky phosphine ligands may be beneficial. |
| Copper(I) Co-catalyst | CuI (0.5-2 mol%): Copper(I) iodide is the standard co-catalyst and is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[4] While copper-free Sonogashira reactions exist, the copper-cocatalyzed version is often more efficient for aryl iodides.[5] |
| Ligand | Triphenylphosphine (PPh₃): This is the most common ligand and is often part of the palladium catalyst complex. For specific applications, other phosphine ligands like P(t-Bu)₃ or bidentate ligands such as dppf can be employed to enhance catalytic activity.[2] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH): An amine base is required to neutralize the hydrogen iodide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[5] Triethylamine often serves as both the base and a co-solvent. For more sensitive substrates, a milder inorganic base like K₂CO₃ or Cs₂CO₃ can be used. |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF): The choice of solvent can significantly impact the reaction rate and yield. THF is a good general-purpose solvent, while DMF can be beneficial for less reactive substrates due to its higher boiling point and polarity.[1] Degassing the solvent prior to use is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).[5] |
| Temperature | Room Temperature to 100 °C: The reaction temperature is highly dependent on the reactivity of the substrates. For the activated 2-acetyl-3-iodopyridine, the reaction may proceed efficiently at room temperature. However, for less reactive alkynes, heating may be necessary to drive the reaction to completion.[1] It is advisable to start at room temperature and gradually increase the temperature if the reaction is sluggish. |
Detailed Experimental Protocol
This protocol describes the Sonogashira cross-coupling of 2-acetyl-3-iodopyridine with phenylacetylene as a model reaction.
Materials:
-
2-Acetyl-3-iodopyridine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-acetyl-3-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.01 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and Et₃N (in a 2:1 ratio). Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst activation.
-
Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is slow, gradually heat the mixture to 50-60 °C.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 2-acetyl-3-(phenylethynyl)pyridine.
Caption: A streamlined workflow for the Sonogashira coupling of 2-acetyl-3-iodopyridine.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient catalyst activation or deactivation. | Ensure all reagents and solvents are anhydrous and properly degassed. Increase the reaction temperature. Consider a different palladium catalyst or ligand.[6] |
| Catalyst poisoning by the pyridine nitrogen. | The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[7] Adding a slight excess of a phosphine ligand can sometimes mitigate this effect. Alternatively, using a copper-free protocol may be beneficial. | |
| Formation of Alkyne Homocoupling Product (Glaser Coupling) | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[5] |
| Decomposition of Starting Material | Reaction temperature is too high. | If decomposition is observed, reduce the reaction temperature. For sensitive substrates, running the reaction at room temperature for a longer period is preferable. |
| Difficulty in Product Purification | Contamination with residual catalyst or byproducts. | Ensure thorough filtration after the reaction. Optimize the chromatographic purification conditions. |
Conclusion
The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of 2-acetyl-3-alkynylpyridines. By carefully controlling the reaction parameters, particularly the choice of catalyst, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired products can be achieved. The resulting alkynylpyridines are valuable intermediates for the construction of more complex, biologically active molecules, making this reaction a critical tool for researchers in drug discovery and development.
References
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Gao, C., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
Bartolo, N. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 11395-11403. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Retrieved from [Link]
-
Bartolo, N. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 11395-11403. Retrieved from [Link]
-
Bartolozzi, A., et al. (2017). Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides. Molecules, 22(12), 2235. Retrieved from [Link]
-
Gámez-Montaño, R., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15334-15344. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Fused Heterocycles using 1-(3-Iodopyridin-2-yl)ethanone
This Application Note provides a comprehensive technical guide for utilizing 1-(3-Iodopyridin-2-yl)ethanone (CAS: 111043-09-5) as a high-value scaffold in the synthesis of fused bicyclic heterocycles.
Introduction: The Ortho-Halo Acetyl Advantage
In drug discovery, the demand for novel, rigid bicyclic heteroaromatic cores is insatiable. 1-(3-Iodopyridin-2-yl)ethanone represents a "privileged" synthone due to its unique ortho-disposition of a reactive electrophile (acetyl group) and a versatile cross-coupling handle (iodide).
Unlike simple halopyridines, this molecule allows for divergent annulation strategies . By manipulating the order of events—condensation versus cross-coupling—researchers can selectively access three distinct fused ring systems:
-
Pyrazolo[3,4-b]pyridines (via hydrazine condensation/cyclization)
-
1,6-Naphthyridines (via Sonogashira coupling/amine condensation)
-
Isoxazolo[5,4-b]pyridines (via hydroxylamine condensation/O-arylation)
This guide details the mechanistic logic and validated protocols for these transformations.
Mechanistic Pathways & Logic
The reactivity of 1-(3-Iodopyridin-2-yl)ethanone is governed by the interplay between the hard electrophilic carbonyl at C2 and the soft electrophilic iodine at C3.
Visualizing the Divergent Synthesis
The following diagram illustrates the decision tree for synthesizing different cores from the same starting material.
Figure 1: Divergent synthetic pathways from 1-(3-Iodopyridin-2-yl)ethanone.
Experimental Protocols
Protocol A: Synthesis of 1-Substituted-1H-pyrazolo[3,4-b]pyridines
This route utilizes a "Condensation-First" strategy. The hydrazine first forms a hydrazone, positioning the distal nitrogen for an intramolecular Buchwald-Hartwig or Ullmann-type coupling with the iodine.
Reagents:
-
1-(3-Iodopyridin-2-yl)ethanone (1.0 equiv)
-
Aryl/Alkyl Hydrazine Hydrochloride (1.2 equiv)
-
Catalyst: CuI (10 mol%) or Pd(OAc)₂/Xantphos
-
Base: Cs₂CO₃ (2.5 equiv)
-
Solvent: DMF or DMSO
Step-by-Step Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 1-(3-Iodopyridin-2-yl)ethanone (1 mmol) and the hydrazine derivative (1.2 mmol) in ethanol (5 mL). Add a catalytic amount of acetic acid (2 drops). Reflux for 2–4 hours until TLC shows consumption of the ketone.
-
Workup (Intermediate): Evaporate volatiles. The crude hydrazone is often stable enough for the next step. If necessary, pass through a short silica plug.
-
Cyclization: Re-dissolve the hydrazone in anhydrous DMF (5 mL). Add CuI (19 mg, 0.1 mmol) and Cs₂CO₃ (815 mg, 2.5 mmol).
-
Heating: Heat the mixture to 110°C under an argon atmosphere for 12 hours.
-
Purification: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF. Dry organic layer over Na₂SO₄. Purify via flash column chromatography (Hexane/EtOAc gradient).
Key Insight: Electron-rich hydrazines (e.g., phenylhydrazine) cyclize faster than electron-poor ones. For sterically hindered hydrazines, switch to Pd-catalysis (Pd(OAc)₂/BINAP).
Protocol B: Synthesis of 1,6-Naphthyridines
This route uses a "Coupling-First" strategy. A Sonogashira coupling installs an alkyne at C3. Subsequent treatment with ammonia triggers a cascade: imine formation at C2 followed by 6-endo-dig cyclization onto the alkyne.
Reagents:
-
1-(3-Iodopyridin-2-yl)ethanone (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
CuI (2 mol%)
-
Base: Et₃N (3.0 equiv)
-
Cyclization Agent: Ammonium Acetate (NH₄OAc) (5.0 equiv)
Step-by-Step Procedure:
-
Sonogashira Coupling: To a degassed solution of 1-(3-Iodopyridin-2-yl)ethanone (1 mmol) in THF (5 mL), add PdCl₂(PPh₃)₂ (35 mg), CuI (4 mg), and Et₃N (0.42 mL). Add the terminal alkyne dropwise. Stir at room temperature for 4–6 hours.
-
Isolation: Filter through Celite to remove metal salts. Concentrate the filtrate. The intermediate 3-alkynyl-2-acetylpyridine can be isolated but is often used directly.
-
Cyclization: Dissolve the crude intermediate in glacial acetic acid (5 mL) or EtOH. Add NH₄OAc (385 mg, 5 mmol).
-
Reflux: Heat the mixture at 80–100°C for 6–12 hours. The solution will darken as the aromatic naphthyridine forms.
-
Neutralization: Cool and neutralize carefully with saturated NaHCO₃ solution. Extract with DCM.
-
Purification: Flash chromatography on silica gel (DCM/MeOH 95:5).
Key Insight: Using primary amines (R-NH₂) instead of ammonium acetate in step 3 yields 1-substituted-1,6-naphthyridinium salts or dihydro-derivatives, which can be oxidized to the fully aromatic system.
Protocol C: Synthesis of Isoxazolo[5,4-b]pyridines
A direct route to oxygen-containing fused systems via oxime formation.
Reagents:
-
1-(3-Iodopyridin-2-yl)ethanone (1.0 equiv)
-
Hydroxylamine Hydrochloride (1.5 equiv)
-
Base: KO^t^Bu or NaH (2.0 equiv)
Step-by-Step Procedure:
-
Oxime Generation: Mix ketone (1 mmol) and NH₂OH·HCl (1.5 mmol) in EtOH/Pyridine (1:1) at RT for 2 hours. Remove solvents to obtain the oxime.
-
Cyclization: Dissolve the oxime in dry DMF. Add KO^t^Bu (2.2 mmol) at 0°C, then warm to 80°C. The alkoxide generated from the oxime performs an intramolecular nucleophilic aromatic substitution (S_NAr) displacing the iodine.
-
Note: If the S_NAr is sluggish, add CuI (10 mol%) and 1,10-phenanthroline (20 mol%) to catalyze the C-O bond formation.
-
Comparative Data Summary
| Target Scaffold | Key Reagent | Mechanism | Typical Yield | Critical Parameter |
| Pyrazolo[3,4-b]pyridine | Hydrazine | Condensation + C-N Coupling | 75-85% | Catalyst choice (Cu vs Pd) |
| 1,6-Naphthyridine | Alkyne + NH₄OAc | Sonogashira + 6-endo-dig | 60-75% | Alkyne sterics; Ammonia excess |
| Isoxazolo[5,4-b]pyridine | Hydroxylamine | Condensation + C-O Coupling | 55-70% | Base strength; Water exclusion |
Troubleshooting & Optimization
-
Iodine Instability: The C-I bond is sensitive to light. Store the starting material in amber vials at 4°C. If the starting material appears purple/brown, wash with sodium thiosulfate solution before use.
-
Dehalogenation: In Pd-catalyzed steps (Protocol A & B), competitive protodehalogenation (replacement of I with H) can occur if the reaction is overheated or if the catalyst load is too high.
-
Fix: Lower temperature to 60-80°C and ensure strictly anhydrous solvents.
-
-
Glaser Coupling: In Protocol B (Sonogashira), oxygen can cause the alkyne to homocouple (dimerize), reducing yield.
-
Fix: Degas solvents thoroughly using the "freeze-pump-thaw" method or vigorous argon sparging for 15 minutes.
-
References
-
Synthesis of Pyrazolo[3,4-b]pyridines
- Title: "One-step, facile synthesis of pyrazolopyridines... through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine"
- Source: Arkivoc (2009)
-
URL:[Link]
-
Sonogashira Coupling on Halopyridines
- Title: "Recent Advances in Sonogashira Reactions" (Review covering heteroaryl halides)
- Source: Chemical Society Reviews (2011)
-
URL:[Link]
-
Synthesis of 1,6-Naphthyridines
-
Isoxazolo[5,4-b]pyridine Synthesis
Sources
- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 2. Synthesis of Chiral Tricyclic Pyrone Molecules via Palladium(0)-Catalyzed Displacement Reactions of Chiral Tricyclic Pyrone Acetate With Azide or Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 2-Acetyl-3-Iodopyridine
Status: Operational | Ticket ID: SOL-2A3I-PROTO | Tier: Level 3 (Senior Application Support)
Executive Summary
You are encountering solubility challenges with 2-acetyl-3-iodopyridine (CAS: N/A for specific isomer, analogous to 1122-62-9 derivatives). This intermediate is notoriously difficult in polar protic solvents (methanol, ethanol, water) due to the "Push-Pull" conflict: the pyridine nitrogen and acetyl oxygen are hydrophilic H-bond acceptors, but the bulky 3-position iodine atom introduces significant lipophilicity and steric hindrance, disrupting the solvation shell.
This guide provides field-proven protocols to overcome these thermodynamic barriers without compromising the integrity of your synthetic pathway.
Module 1: The Solubility Landscape (Diagnostics)
Q: Why does my compound form a gummy slurry in Methanol/Ethanol instead of dissolving?
A: This is a classic "Oiling Out" phenomenon caused by the iodine atom. While the pyridine ring wants to engage in hydrogen bonding with the alcohol, the iodine atom at the 3-position is large, polarizable, and hydrophobic. It creates a local disruption in the solvent network.
-
Thermodynamics: The crystal lattice energy (or cohesive energy of the oil) is greater than the solvation energy provided by pure alcohols.
-
Sterics: The iodine forces the acetyl group out of planarity, reducing its ability to accept hydrogen bonds effectively.
Q: Can I just heat it to reflux?
A: Proceed with Caution. While heating increases solubility, 2-acetyl-3-iodopyridine is prone to de-iodination or condensation (aldol-type) at high temperatures in protic solvents, especially if traces of base are present. Thermal solubilization should always be accompanied by a limit on exposure time (< 1 hour).
Module 2: Troubleshooting Protocols
Protocol A: The Co-Solvent "Bridge" Method
Use this for: Homogeneous reactions (Suzuki coupling, condensation) where protic solvents are required.
The Logic: You need a "bridge" solvent that interacts with both the lipophilic iodine (via Van der Waals forces) and the polar protic solvent.
Recommended Solvent Systems:
| Primary Solvent (Protic) | Recommended Co-Solvent | Ratio (v/v) | Mechanism |
|---|---|---|---|
| Methanol | Dichloromethane (DCM) | 3:1 | DCM solvates the iodine; MeOH engages the Nitrogen. |
| Ethanol | Tetrahydrofuran (THF) | 2:1 | THF breaks the lattice; EtOH provides protons for reaction. |
| Water | Acetonitrile (MeCN) | 1:1 | MeCN aligns dipoles; prevents oiling out. |
Step-by-Step:
-
Dissolve the 2-acetyl-3-iodopyridine completely in the Co-Solvent (DCM or THF) first. Ensure a clear solution.
-
Add the Polar Protic Solvent (MeOH/EtOH) dropwise with vigorous stirring.
-
Stop if turbidity appears. Add 5% more Co-Solvent to restore clarity.
Protocol B: Controlled Protonation (The "pH Switch")
Use this for: Aqueous workups or reactions compatible with acidic media.
The Logic: The pyridine nitrogen is basic (
Workflow:
-
Suspend the compound in Water or Methanol (it will be a slurry).
-
Add 1.1 equivalents of Methanesulfonic Acid (MsOH) or HCl (2M in ether) .
-
Why MsOH? Mesylate salts are generally more soluble and less hygroscopic than hydrochloride salts.
-
-
Agitate for 10 minutes. The slurry should turn into a clear, yellow/orange solution.
-
To Recover: Neutralize slowly with saturated
to precipitate the free base.
Module 3: Decision Logic & Visualization
Visual Guide 1: Troubleshooting Decision Tree
Follow this logic flow to select the correct solubilization strategy based on your experimental constraints.
Caption: Decision matrix for selecting the optimal solubilization method based on chemical stability constraints.
Visual Guide 2: The "Push-Pull" Solvation Mechanism
Understanding why the co-solvent is necessary.
Caption: Mechanistic view of how mixed solvents target specific regions of the molecule to ensure dissolution.
Module 4: Comparative Data
Solvent Compatibility Matrix for 2-Acetyl-3-Iodopyridine Data estimated based on structural analogs (2-acetylpyridine/3-iodopyridine).
| Solvent Class | Representative | Solubility Rating | Notes |
| Chlorinated | DCM, Chloroform | Excellent | Best for initial dissolution. |
| Polar Aprotic | THF, EtOAc | Good | Good general purpose.[1] EtOAc may require slight warming. |
| Polar Aprotic (High BP) | DMF, DMSO | Excellent | Hard to remove; use only if necessary. |
| Polar Protic | Methanol, Ethanol | Poor | Forms slurries/oils without co-solvent. |
| Non-Polar | Hexanes, Heptane | Insoluble | Use as an anti-solvent for recrystallization. |
| Acidic Aqueous | 1M HCl, 1M MsOH | Very Good | Forms soluble pyridinium salt. |
References
-
Sigma-Aldrich. (n.d.). 2-Acetylpyridine Product Analysis & Properties. Retrieved from
- Context: Provides baseline physical properties for the non-iodinated parent structure, establishing the baseline for polarity and handling.
-
PubChem. (2025).[2][3] 3-Iodopyridine Compound Summary. National Library of Medicine. Retrieved from
- Context: Validates the lipophilic contribution of the iodine atom at the 3-position and its impact on solubility profiles.
-
BenchChem. (2025).[4][5] Synthesis and Application Notes for Acetylpyridines. Retrieved from
- Context: General protocols for handling acetyl-pyridine intermediates during synthesis and purific
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization Strategies. Department of Chemistry. Retrieved from
- Context: Authoritative source for the "Drowning Out" and mixed-solvent recrystallization techniques described in Protocol A.
Sources
Technical Support Guide: Effective Column Chromatography of 1-(3-Iodopyridin-2-yl)ethanone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 1-(3-Iodopyridin-2-yl)ethanone via column chromatography. The inherent basicity of the pyridine nucleus presents specific, yet manageable, hurdles when using standard silica gel chromatography. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental issues, explaining the causality behind each recommendation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the critical first step when developing a purification method for 1-(3-Iodopyridin-2-yl)ethanone?
The indispensable first step is to perform a thorough analysis using Thin Layer Chromatography (TLC). TLC serves as a small-scale pilot for your column, allowing you to quickly screen various solvent systems to find one that provides adequate separation of your target compound from impurities. The goal is to identify a solvent mixture where the 1-(3-Iodopyridin-2-yl)ethanone has a Retention Factor (Rf) of approximately 0.3-0.4. This Rf value typically translates to good elution behavior and resolution during column chromatography.
The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. Monitoring the reaction or separation progress with TLC is a crucial preliminary step.[1]
Q2: What are some recommended starting solvent systems to screen for this compound?
1-(3-Iodopyridin-2-yl)ethanone is a moderately polar compound due to the ketone and the pyridine ring. Therefore, binary solvent systems composed of a nonpolar and a polar component are most effective.[2] The most common and reliable system for compounds of this nature is a mixture of hexanes (or petroleum ether) and ethyl acetate.
Rationale: This combination offers a wide polarity range that can be finely tuned by adjusting the ratio of the two solvents. Ethyl acetate's polarity is sufficient to elute the target compound, while hexane acts as the weak solvent to allow for differential retention of impurities on the silica gel.
Here is a table of suggested starting points for your TLC screening:
| Nonpolar Solvent | Polar Solvent | Starting Ratios to Screen | Potential Application Notes |
| Hexanes / Heptane | Ethyl Acetate (EtOAc) | 9:1, 8:2, 7:3, 1:1 | Primary Recommendation. This is the standard system for a wide range of "normal" polarity compounds and offers excellent resolution.[2] |
| Hexanes / Heptane | Diethyl Ether (Et₂O) | 9:1, 8:2, 7:3 | A good alternative to EtOAc. Ether is slightly less polar, so you may need a higher proportion of it to achieve the same Rf. |
| Dichloromethane (DCM) | Methanol (MeOH) | 99:1, 98:2, 95:5 | Reserved for more polar compounds or impurities that do not elute with Hex/EtOAc. Use sparingly, as methanol concentrations above 10% can start to dissolve the silica gel.[2] |
Q3: My TLC spot for the target compound is streaking or "tailing" significantly. What does this mean and how do I fix it?
Peak tailing is a classic symptom of strong, undesirable interactions between a basic analyte and the stationary phase.[3] The nitrogen atom in the pyridine ring of your compound is basic and readily interacts with acidic residual silanol groups (Si-OH) on the surface of the silica gel.[3] This causes a portion of the molecules to "stick" and elute more slowly, resulting in a streak rather than a compact spot.
Solution: Add a Basic Modifier
To mitigate this, add a small amount of a competing base to your solvent system. This additive will preferentially bind to the acidic silanol sites, effectively masking them from your target compound.
-
Triethylamine (TEA): Add 0.5% to 2% TEA to your chosen eluent (e.g., 80:20:1 Hexanes:EtOAc:TEA). This is a very common and effective technique for neutralizing the acidity of the silica gel.[4]
-
Ammonia in Methanol: For more polar solvent systems like DCM/MeOH, using a commercially available solution of 7N ammonia in methanol as the polar component can be highly effective for eluting stubborn basic compounds.[5]
Q4: I suspect my compound is degrading on the silica gel. How can I confirm this and what are the alternatives?
Silica gel is acidic and can catalyze the degradation of sensitive compounds.[6] If you observe new spots appearing on a TLC plate after letting it sit for some time, or if your column recovery is inexplicably low, stability should be investigated.
Confirmation Protocol: 2D Thin Layer Chromatography
A two-dimensional (2D) TLC is a definitive method to test for on-plate degradation.[7]
-
Spot your crude sample mixture in the bottom-left corner of a square TLC plate.[3]
-
Develop the plate in your chosen solvent system as you normally would.[3]
-
Remove the plate from the chamber and dry it completely.
-
Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now at the bottom.[3]
-
Develop the plate a second time in the exact same solvent system.[3]
Interpreting the Results:
-
Stable Compound: All spots will lie on a 45-degree diagonal line from the origin.
-
Unstable Compound: Any spots that appear off the 45-degree diagonal are degradation products that formed while the compound was adsorbed on the silica.
Alternative Stationary Phases: If degradation is confirmed, you must switch to a more inert stationary phase.
-
Neutral or Basic Alumina: Alumina is an excellent alternative for acid-sensitive compounds. Basic alumina is particularly well-suited for purifying amines and pyridines. You can even prepare deactivated alumina to fine-tune its activity.[8]
-
Florisil®: A magnesium silicate gel that is less acidic than silica and can be a good option.[6]
Q5: The separation between my product and an impurity is poor (co-elution). How can I improve the resolution?
Poor resolution, where two compounds have very similar Rf values, is a common challenge.
Troubleshooting Steps:
-
Optimize the Current System: First, try to fine-tune your existing two-component system. If your Rf is 0.5 in 20% EtOAc/Hexane, try 15% or even 10% to increase the interaction with the stationary phase and potentially improve separation.
-
Change Solvent Selectivity: If fine-tuning doesn't work, the two compounds have similar polarity in that specific system. You need to change the nature of the interaction. Swap one of the solvents for another of similar polarity but different chemical character. For example, if you are using Ethyl Acetate/Hexane, try switching to a Dichloromethane-based or Ether-based system. This can alter the specific dipole-dipole or hydrogen bonding interactions and often resolves co-eluting spots.[9]
-
Employ a Solvent Gradient: Instead of running the entire column with a single solvent mixture (isocratic elution), you can start with a less polar mixture and gradually increase the percentage of the polar solvent over the course of the separation (gradient elution). This can help sharpen the peak of your target compound and improve separation from closely eluting impurities.[6]
Detailed Experimental Protocols
Protocol 1: TLC Screening for Optimal Solvent System
-
Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small and concentrated as possible.
-
Development: Place the plate in a sealed TLC chamber containing your chosen solvent system (e.g., 8:2 Hexanes:EtOAc). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Analysis: Calculate the Rf for each spot. Adjust the solvent ratio to achieve an Rf of ~0.3-0.4 for 1-(3-Iodopyridin-2-yl)ethanone while maximizing the distance from its nearest impurity. If streaking is observed, repeat the screening with 1% TEA added to the eluent.
Protocol 2: General Flash Column Chromatography Protocol
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.[10]
-
In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a consistent slurry.
-
Pour the slurry into the column. Use additional eluent to rinse the beaker and wash any silica off the column walls.
-
Tap the column gently to ensure even packing and remove air bubbles. Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column. Add a thin protective layer of sand over your sample.[10]
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Apply gentle air pressure to the top of the column to begin eluting the sample.[11]
-
Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine the fractions that contain your pure product and remove the solvent under reduced pressure.[11]
-
Troubleshooting & Workflow Diagrams
Diagram 1: Workflow for Initial Solvent System Selection
This diagram outlines the logical steps from initial analysis to finding a suitable solvent system for column chromatography.
Caption: A high-level workflow for selecting an initial solvent system.
Diagram 2: Troubleshooting Guide for Common Chromatography Issues
This flowchart provides a decision-making framework for addressing problems encountered during or after purification.
Caption: A troubleshooting guide for common column chromatography issues.
References
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Reddit User Discussion. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supplementary Information for a pyrazolo[3,4-b]quinolinones synthesis. Retrieved from a sample RSC supplementary information file.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from a sample RSC educational resource.
-
Reddit User Discussion. (2025). Same Rf for two different solvent system for TLC. r/OrganicChemistry. Retrieved from [Link]
- Bhar, R. (2024). An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. Futuristic Trends in Biotechnology.
-
Reddit User Discussion. (2025). Resources on 3+ component chromatography solvent systems?. r/Chempros. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Huang, L., et al. (2023). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Derivatizations. OSTI.gov. Retrieved from [Link]
- Supporting Information. (n.d.). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal.
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Donohoe, T. J., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. PMC. Retrieved from [Link]
- MDPI. (n.d.). Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. Retrieved from a sample MDPI journal article.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. labcluster.com [labcluster.com]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. chemistryviews.org [chemistryviews.org]
- 11. orgsyn.org [orgsyn.org]
Safety Operating Guide
Operational Guide: Proper Disposal of 1-(3-Iodopyridin-2-yl)ethanone
Executive Summary & Chemical Profile
This guide outlines the definitive protocol for the disposal of 1-(3-Iodopyridin-2-yl)ethanone .[1][2] As a halogenated pyridine derivative, this compound presents specific challenges regarding iodine liberation and nitrogen oxide (
Unlike simple organic solvents, iodinated heterocycles require strict segregation to prevent the formation of corrosive hydroiodic acid (HI) or toxic iodine vapors (
Chemical Identification
| Property | Detail |
| Chemical Name | 1-(3-Iodopyridin-2-yl)ethanone |
| Functional Class | Halogenated Heteroaromatic Ketone |
| Key Moieties | Pyridine Ring (Basic), Acetyl Group (Reactive), Carbon-Iodine Bond (Weak) |
| Primary Hazard | Skin/Eye Irritant, Target Organ Toxicity (Thyroid), Aquatic Toxicity |
| Waste Category | Halogenated Organic (Requires High-Temp Incineration with Scrubbing) |
Hazard Triage & Pre-Disposal Stabilization
The "Why" – Mechanism of Danger:
The Carbon-Iodine (C-I) bond is the weakest among common halogenated organics (
Step 1: Purity Assessment
Before disposal, determine the state of the material:
-
Pure Solid: Stable under ambient conditions.
-
Reaction Mixture: If the compound is in solution with reagents (e.g., peroxides, azides, or strong acids), it must be quenched before entering the waste stream.[1]
Step 2: Segregation Protocols
CRITICAL: Never mix iodinated pyridines with the following in a waste container:
-
Strong Oxidizers: (e.g., Nitric acid, Peroxides). Risk:[3][4] Immediate oxidation of Iodide to Iodine (
) gas. -
Strong Acids: Risk: Protonation of the pyridine nitrogen increases solubility but can complicate incineration profiles.
-
Non-Halogenated Solvents: Do not dilute into "General Organic Waste." It must remain in the Halogenated stream to ensure proper downstream treatment.
Disposal Workflow (The "Lab Pack" Protocol)
For research quantities, the Lab Pack method is the industry standard. This involves segregating compatible small containers into a larger drum lined with absorbent material.
Operational Steps
-
Primary Containment:
-
Place the substance in a screw-cap glass vial or HDPE bottle.
-
Ensure the cap is lined with Teflon (PTFE) to prevent iodine corrosion of the liner.
-
-
Labeling:
-
Label the inner container clearly: "1-(3-Iodopyridin-2-yl)ethanone – Halogenated Organic."
-
Add the hazard warning: "Contains Iodine – Do Not Mix with Oxidizers."
-
-
Waste Stream Selection:
-
Solid Waste: Place in the Solid Halogenated Waste bin.
-
Liquid Waste: Pour into the Halogenated Solvent carboy (typically red tag).
-
Note: If the liquid contains heavy metals (e.g., Palladium from a coupling reaction), it must be tagged as Mixed Waste (Halogenated + Metal) .[1]
-
Regulatory Compliance (RCRA Codes)
In the United States, proper coding ensures the waste handler incinerates the material correctly.
| Code | Description | Applicability |
| D038 | Pyridine | Applicable if the pyridine core is the primary constituent.[1][2][5] |
| F001/F002 | Spent Halogenated Solvents | Applicable if dissolved in solvents like DCM or Chloroform.[1][2] |
| Labs | "Lab Pack" | Small containers packed together for incineration.[1][2] |
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for disposing of 1-(3-Iodopyridin-2-yl)ethanone, ensuring it reaches the correct incineration facility.
Caption: Decision matrix for segregating iodinated pyridine waste based on physical state and co-contaminants.
Emergency Contingencies
Scenario: Spillage of Solid Material
-
Evacuate: If dust is visible, clear the immediate area to avoid inhalation.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. A P95 respirator is recommended if ventilation is poor.
-
Cleanup:
-
Do not dry sweep (generates dust).
-
Cover spill with wet paper towels or adsorbent pads.
-
Scoop into a wide-mouth jar.
-
Wipe area with a dilute sodium thiosulfate solution (5%) to neutralize any free iodine.
-
Scenario: Accidental Mixing with Acid
-
Sign: Evolution of purple vapor (
) or heat. -
Action: Close the fume hood sash immediately. Do not attempt to open the container. Alert the Safety Officer. The container may become pressurized.
Sustainable Disposal: The Iodine Recovery Option
While incineration is the standard for destruction, iodine recovery is an emerging best practice for large-scale disposal (kg scale).
-
Mechanism: Specialized waste handlers can process iodinated waste streams to recover elemental iodine, a finite resource.
-
Action: If disposing of >1kg, contact your waste vendor (e.g., Veolia, Clean Harbors) to ask about "Iodine Recovery Programs."[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 111043-09-5 (Analogous Halogenated Pyridines). PubChem. Available at: [Link][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Codes (D038, F-List). EPA.gov. Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
